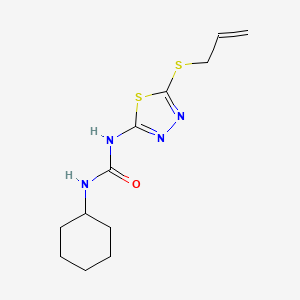

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGHBHWAPJKLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(S1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea typically involves the reaction of 5-(allylthio)-1,3,4-thiadiazole-2-amine with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea can undergo various types of chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

Substitution: The allylthio group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole derivatives, including those with allylthio substitutions, have been shown to exhibit significant anticancer properties. Research indicates that compounds with this scaffold can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea have been synthesized and tested against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, certain modifications on the thiadiazole structure have led to enhanced cytotoxicity compared to standard treatments like sorafenib .

Case Study: Synthesis and Evaluation

A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their anticancer activity. Among these, some compounds demonstrated IC50 values significantly lower than that of sorafenib, indicating a promising avenue for further development in anticancer therapeutics .

Antimicrobial Properties

The 1,3,4-thiadiazole ring is known for its broad-spectrum antimicrobial activity. Compounds containing this moiety have been identified as effective against various bacterial and fungal strains. The allylthio substitution may enhance this activity by improving solubility and bioavailability.

Research Findings

Studies have reported that newly synthesized thiadiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that 1,3,4-thiadiazole derivatives can possess neuroprotective properties. These compounds may exert their effects through mechanisms involving modulation of neurotransmitter systems or by providing antioxidant protection.

Anticonvulsant Activity

Research has demonstrated that certain thiadiazole derivatives show anticonvulsant activity in animal models. The mechanisms proposed include interaction with GABA receptors and modulation of voltage-gated ion channels . This suggests a potential application in treating epilepsy and other neurological disorders.

Anti-inflammatory Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Compounds similar to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea have shown promise in reducing inflammation markers in various experimental models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole compounds is crucial for optimizing their biological activities. Modifications at specific positions on the thiadiazole ring or the urea moiety can lead to significant changes in potency and selectivity.

Key Insights

Research has indicated that substituents on the thiadiazole ring can enhance or diminish biological activity depending on their electronic and steric properties. Ongoing studies aim to elucidate these relationships further to design more effective analogs .

Mechanism of Action

The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Core Heterocycle Modifications

a. 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Compounds such as 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole () replace the sulfur atom in the thiadiazole ring with oxygen. Thiadiazole derivatives generally exhibit stronger antifungal activity compared to oxadiazoles, as sulfur’s polarizability enhances interactions with fungal cytochrome P450 enzymes .

b. Substitution Patterns on the Thiadiazole Ring

- However, the absence of a urea moiety limits hydrogen-bonding versatility compared to the cyclohexylurea group in the target compound.

- 3-[5-[1-(2-Fluorophenoxy)-3-butenyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone (): The imidazolidinone substituent introduces additional hydrogen-bond donors, which may enhance binding to serine proteases but reduce metabolic stability due to increased polarity .

Table 1: Structural Features of Key Analogues

Biological Activity

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea typically involves the reaction of allylthio derivatives with cyclohexyl isocyanate. The general reaction pathway can be outlined as follows:

- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving thiosemicarbazides and carbon disulfide.

- Substitution Reaction : The allylthio group is introduced via nucleophilic substitution on the thiadiazole ring.

- Urea Formation : The final step involves reacting the modified thiadiazole with cyclohexyl isocyanate to yield the target urea compound.

Biological Activity

The biological activities of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea have been evaluated in various studies, focusing primarily on its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- IC50 Values : Preliminary results demonstrate promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like cisplatin. For example:

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of DNA Synthesis : Similar to other thiadiazole derivatives, it may interfere with DNA replication in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiadiazole derivatives:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Q. How to validate antitrypanosomal activity in vitro?

- Assay : Incubate with T. brucei cultures (72 hours), measure viability via resazurin reduction (IC₅₀ calculation via GraphPad Prism) .

- Controls : Include suramin (positive control) and vehicle (DMSO) for baseline correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.